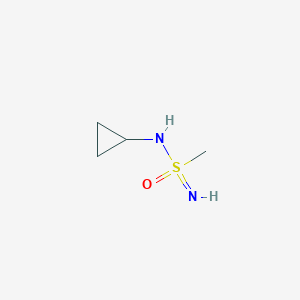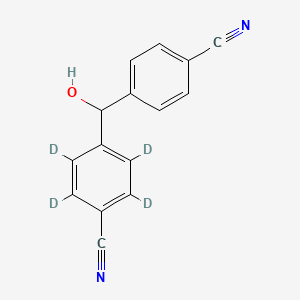![molecular formula C6H9BrO B1383993 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane CAS No. 2031260-82-7](/img/structure/B1383993.png)
3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane
Vue d'ensemble
Description
3-(Bromomethyl)-6-oxabicyclo[310]hexane is a bicyclic compound with a unique structure that includes a bromomethyl group and an oxabicyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides.
Applications De Recherche Scientifique
3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its unique structure and reactivity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane involves its reactivity due to the presence of the bromomethyl group and the strained bicyclic ring system. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the bicyclic ring system can participate in various cycloaddition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)bicyclo[3.1.0]hexane: Similar in structure but lacks the oxygen atom in the ring.
6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane: A closely related compound with similar reactivity.
Uniqueness
3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane is unique due to the presence of both a bromomethyl group and an oxabicyclohexane ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-3-4-1-5-6(2-4)8-5/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLRVVOMQKLKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)

![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)



![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1383922.png)







